molecular formula C19H22N2O3 B2888801 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-41-6

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2888801
CAS No.: 887348-41-6
M. Wt: 326.396
InChI Key: LYLCQBOCKYTTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzimidazole derivative characterized by a 1,3-benzodiazol core substituted at the N1 position with a 2-(2-methoxyphenoxy)ethyl group and at the C2 position with a propan-1-ol chain. Based on structural analysis, its molecular formula is C₁₉H₂₂N₂O₄, with a molecular weight of approximately 342.4 g/mol.

Properties

IUPAC Name

1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-16(22)19-20-14-8-4-5-9-15(14)21(19)12-13-24-18-11-7-6-10-17(18)23-2/h4-11,16,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLCQBOCKYTTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the propanol group and the methoxyphenoxyethyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while reduction could produce benzimidazole alcohols.

Scientific Research Applications

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxyethyl side chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol Benzimidazole N1: 2-(2-chlorophenoxy)ethyl; C2: propan-1-ol C₁₈H₁₉ClN₂O₂ 330.8 Higher lipophilicity (Cl vs. OCH₃)
Compound 79 Indazole N1: 2-(2-methoxyphenoxy)ethylamino; C6: propan-2-ol C₂₁H₂₅N₃O₄ 383.4 Suppresses Ca²⁺ release in cells
2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol Benzimidazole C2: 2-methylpropan-1-ol C₁₁H₁₄N₂O 190.24 pKa = 11.82; Boiling point 411.6°C
Ruxolitinib Benzimidazole N1: ethyl-piperidinyl; C2: methylpropanoic acid C₁₇H₁₈N₆ 306.4 JAK1/2 inhibitor
2-{[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]amino}ethan-1-ol Benzimidazole C2: aminoethanol; N1: isopropyl C₁₂H₁₇N₃O 219.28 Improved water solubility

Key Comparisons

Substituent Effects on Lipophilicity and Bioactivity The chloro analog (C₁₈H₁₉ClN₂O₂, ) replaces the methoxy group with chlorine, increasing lipophilicity (Cl: logP ~2.7 vs. OCH₃: logP ~1.0). This substitution may enhance membrane permeability but reduce metabolic stability. Compound 79 (C₂₁H₂₅N₃O₄, ), an indazole derivative with a similar 2-methoxyphenoxyethylamino group, demonstrates activity in suppressing store overload-induced Ca²⁺ release, suggesting the target compound may share this mechanism.

Role of the Propanol Chain The 2-methylpropan-1-ol derivative () lacks the phenoxyethyl group, resulting in a lower molecular weight (190.24 vs. ~342.4) and higher water solubility. Its pKa (11.82) indicates strong basicity, which may influence binding to acidic residues in proteins.

Heterocyclic Core Modifications Ruxolitinib (), a clinically used JAK inhibitor, highlights the benzimidazole scaffold’s versatility. Its piperidinyl and carboxylic acid groups confer distinct target specificity compared to the target compound’s propanol and methoxyphenoxy motifs.

Amino-Alcohol Derivatives The aminoethanol-substituted benzimidazole () shows how polar side chains (e.g., -NH₂) improve aqueous solubility, which could guide optimization of the target compound’s pharmacokinetic profile.

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves alkylation of benzimidazole at N1 with 2-(2-methoxyphenoxy)ethyl bromide, followed by propanol substitution at C2, as seen in analogous preparations .
  • Biological Potential: Structural parallels to carvedilol analogs (e.g., Ca²⁺ modulation ) and JAK inhibitors (e.g., Ruxolitinib ) suggest possible applications in cardiovascular or inflammatory diseases.
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., -CF₃) or polar side chains (e.g., -SO₂CH₃ ) could enhance target engagement or solubility.

Biological Activity

The compound 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic molecule that contains a benzodiazole moiety, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.35 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H20N2O3C_{17}H_{20}N_{2}O_{3}
Molecular Weight300.35 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds containing benzodiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar benzodiazole compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism typically involves the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Benzodiazole derivatives have also demonstrated antimicrobial properties. In vitro studies suggest that the compound can inhibit the growth of several bacterial strains and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Neuroprotective Effects

Recent investigations into neuroprotective effects have highlighted the potential of benzodiazole compounds in treating neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells, suggesting its utility in conditions like Alzheimer's disease .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

Several studies have documented the effects of benzodiazole derivatives on various biological systems:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in Pharmaceutical Biology found that a similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
  • Neuroprotective Study : A study in Neuroscience Letters reported that a benzodiazole derivative protected neuronal cells from oxidative damage induced by hydrogen peroxide, indicating its potential use in neurodegenerative disease treatment .

Q & A

Q. What are the optimal synthetic routes for 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Benzimidazole core formation : Condensation of o-phenylenediamine with a carbonyl source (e.g., carboxylic acid derivatives) under acidic conditions (HCl or H₂SO₄) .
  • Substitution : Alkylation with 2-(2-methoxyphenoxy)ethyl bromide using a base (e.g., K₂CO₃) to introduce the phenoxyethyl group .
  • Propanol side chain incorporation : Nucleophilic substitution or reduction of a ketone intermediate (e.g., using NaBH₄) .
    Key Variables :
  • Temperature : Higher temps (80–100°C) improve cyclization but may degrade sensitive groups.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for alkylation steps .
    Yield Optimization : Use HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to benzimidazole core) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm presence of methoxy protons (δ 3.7–3.9 ppm), benzodiazole aromatic protons (δ 7.2–8.1 ppm), and propanol hydroxyl (δ 1.5–2.5 ppm, broad) .
    • ¹³C NMR : Identify carbonyl carbons in the benzodiazole ring (δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (calculated for C₂₀H₂₃N₂O₃: ~347.17 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in studies of this compound’s antimicrobial properties?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control for pH, inoculum size, and solvent effects (DMSO ≤1% v/v) .
  • Structural Analogues : Compare activity against 2-(2-chlorophenoxy)ethyl derivatives () to isolate the role of methoxy vs. chloro substituents .
  • Mechanistic Studies :
    • Membrane Permeability : Use fluorescence assays (e.g., SYTOX Green) to test if activity correlates with cell membrane disruption .
    • Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer potential?

Methodological Answer:

  • Substituent Modification :
    • Replace the methoxyphenoxy group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
    • Shorten the propanol chain to reduce steric hindrance in target binding .
  • In Silico Modeling :
    • Dock the compound into kinase domains (e.g., EGFR or JAK2) using AutoDock Vina to predict binding affinities .
    • Perform molecular dynamics simulations to assess stability of ligand-protein complexes .
  • In Vivo Validation : Use xenograft models (e.g., HCT-116 colon cancer) with dose escalation (10–100 mg/kg) and monitor tumor volume vs. toxicity .

Q. What analytical methods resolve discrepancies in metabolic stability data across species?

Methodological Answer:

  • In Vitro Microsomal Assays :
    • Compare hepatic S9 fractions from humans vs. rodents. Use LC-MS/MS to quantify parent compound depletion (t₁/₂) .
    • Identify metabolites (e.g., O-demethylation products) via fragmentation patterns .
  • CYP Enzyme Profiling : Incubate with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to pinpoint metabolic pathways .
  • Species-Specific Adjustments : Normalize data using scaling factors (e.g., microsomal protein per gram liver) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (logP calculation) .
    • Note that propanol’s hydroxyl group enhances aqueous solubility (~2.5 mg/mL at pH 7), while the methoxyphenoxy moiety increases logP (~3.1) .
  • Crystallization Tendency : Perform powder X-ray diffraction (PXRD) to detect polymorphs affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.